molecular formula C17H24FNO3S B3039949 tert-Butyl 4-(((3-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate CAS No. 1420873-25-1

tert-Butyl 4-(((3-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate

Cat. No.: B3039949
CAS No.: 1420873-25-1
M. Wt: 341.4 g/mol
InChI Key: VZMYGYMWPJVNAC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((3-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position and a sulfinylmethyl substituent attached to the 4-position of the piperidine ring. The sulfinyl group (–S(O)–) is bonded to a 3-fluorophenyl moiety, which introduces electronic and steric effects due to the electron-withdrawing fluorine atom and the sulfoxide’s polarity. This structural motif is common in medicinal chemistry intermediates, particularly in the synthesis of protease inhibitors or kinase-targeting molecules, where the sulfoxide group can modulate solubility, stability, and binding affinity .

Properties

IUPAC Name

tert-butyl 4-[(3-fluorophenyl)sulfinylmethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO3S/c1-17(2,3)22-16(20)19-9-7-13(8-10-19)12-23(21)15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMYGYMWPJVNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-Butyl 4-(((3-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate, with CAS number 1420873-25-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H24FNO3SC_{17}H_{24}FNO_3S with a molecular weight of 341.44 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a sulfinylmethyl moiety attached to a fluorophenyl group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₂₄FNO₃S
Molecular Weight341.44 g/mol
CAS Number1420873-25-1
Boiling PointNot available

Antimicrobial Activity

Recent studies have highlighted the compound’s potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. A high-throughput screening identified several compounds with anti-tubercular activity, and initial structure-activity relationship studies indicated that modifications to the piperidine structure could enhance efficacy. The minimum inhibitory concentration (MIC) for similar compounds in this series ranged from 6.3 to 23 µM, suggesting promising activity against tuberculosis pathogens .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the sulfinyl group may play a role in enhancing the interaction with biological targets. Resistance studies indicated that mutations in the MmpL3 gene conferred resistance to compounds in this class, suggesting that MmpL3 is a potential target for these piperidine derivatives .

Neuroprotective Effects

In addition to antimicrobial properties, there is emerging evidence regarding the neuroprotective effects of related compounds. For instance, studies on other piperidine derivatives have shown their ability to inhibit amyloid-beta aggregation and protect against oxidative stress in neuronal cells. These findings suggest that similar mechanisms may be applicable to this compound, particularly in the context of neurodegenerative diseases .

Table 2: Biological Activities and Observations

Activity TypeObservations
AntimicrobialActive against Mycobacterium tuberculosis (MIC: 6.3 - 23 µM)
NeuroprotectivePotential inhibition of amyloid-beta aggregation
Mechanism of ResistanceMutations in MmpL3 confer resistance

Case Study 1: Antitubercular Screening

In a comprehensive screening of over 100,000 compounds, several derivatives of piperidine were identified as hits against M. tuberculosis. Among these, this compound showed promising results during initial evaluations, leading to further SAR investigations aimed at optimizing its efficacy and reducing cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Aryl vs. Alkyl Substituents

  • tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate ():
    This compound replaces the sulfinylmethyl group with a 4-methylphenyl substituent. The absence of sulfur reduces polarity, leading to lower solubility in polar solvents compared to the sulfoxide-containing compound. Molecular weight (275.39 g/mol) is lower than the target compound due to the simpler substituent .

  • The fluorine atoms increase lipophilicity, contrasting with the sulfoxide’s polarity .

Sulfur-Containing Substituents

Sulfoxide vs. Thioether/Sulfonamide
  • This impacts bioavailability and reactivity in cross-coupling reactions .
  • tert-Butyl 4-;3-(methoxycarbonyl)phenylsulfonamido=piperidine-1-carboxylate (): The sulfonamide group (–SO₂NH–) introduces strong hydrogen-bond donor/acceptor properties and higher acidity (pKa ~10–11) compared to sulfoxides. This enhances interactions with biological targets like enzymes .
Sulfonate Esters
  • tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate ():
    Methylsulfonyloxy (–OSO₂Me) groups act as leaving groups in nucleophilic substitutions. Their electron-withdrawing nature contrasts with the sulfoxide’s dual role as a polar substituent and chiral center .

Electronic and Steric Effects

  • Fluorine Substitution :
    The 3-fluorophenyl group in the target compound introduces ortho/para-directing effects in electrophilic substitution reactions, whereas trifluoromethyl groups (e.g., in ) provide stronger electron-withdrawing effects, altering reaction pathways and stability .

  • Sulfoxide Chirality :
    The sulfinyl group introduces a chiral center, which is absent in sulfide or sulfonate analogs. This stereochemical feature is critical in enantioselective synthesis and drug-receptor interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Functional Group Notable Properties
tert-Butyl 4-(((3-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate 3-FC₆H₄-S(O)-CH₂- ~325.4* Sulfoxide Polar, chiral, moderate stability
tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate () 4-MeC₆H₄- 275.39 Aryl Lipophilic, non-polar
tert-Butyl 3-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate () 4-ClC₆H₄-S-CH₂- 341.90 Thioether Less polar, oxidation-prone
tert-Butyl 4-;3-(methoxycarbonyl)phenylsulfonamido=piperidine-1-carboxylate () 3-MeO₂CC₆H₄-SO₂NH- 390.44 Sulfonamide Strong H-bonding, acidic

*Estimated based on analogous structures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-(((3-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate
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tert-Butyl 4-(((3-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate

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